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Compound of Interest

Compound Name:
5-Hydroxy-3,3-dimethylindolin-2-

one

CAS No.: 80711-56-4

Cat. No.: B1270655

Get Quote

Technical Monograph & Experimental Guide
Part 1: Core Directive & Executive Summary
Compound Identity: 5-Hydroxy-3,3-dimethylindolin-2-one CAS: 80711-56-4 Synonyms: 5-

Hydroxy-3,3-dimethyloxindole; 3,3-Dimethyl-5-hydroxyoxindole.

Executive Summary: 5-Hydroxy-3,3-dimethylindolin-2-one represents a specialized

"privileged scaffold" in medicinal chemistry. Unlike its biologically ubiquitous cousins—indole-3-

carbinol or the unstable metabolite 5-hydroxyindolin-2-one—this molecule features a gem-

dimethyl substitution at the C3 position. This structural modification acts as a "metabolic lock,"

preventing the rapid tautomerization and oxidative degradation typical of natural indole

metabolites. Consequently, it serves as a critical mechanistic probe for studying the redox

biology of 5-hydroxyindoles without the confounding factors of rapid metabolic clearance. Its

primary utility lies in neuropharmacology as a stable analog of eseroline (the active metabolite

of physostigmine) and in oxidative stress research as a persistent radical scavenger.

Part 2: Scientific Integrity & Mechanism of Action
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1. Structural Pharmacology: The "Gem-Dimethyl" Effect
The biological activity of this compound is defined by the interplay between its redox-active 5-

hydroxyl group and its sterically hindered 3-position.

Metabolic Blockade: In natural metabolites like 5-hydroxyindoleacetic acid (5-HIAA), the C3

position is a reactive center prone to oxidation or conjugation. The introduction of two methyl

groups at C3 (

) eliminates the acidic proton necessary for the formation of the C2-C3 double bond (indole
form). This forces the molecule to remain in the oxindole (indolin-2-one) tautomer.

Redox Cycling: The 5-hydroxyl group mimics the electron-donating properties of serotonin.

However, because the oxindole core is stabilized, the phenoxyl radical formed upon

oxidation is less prone to polymerization than typical 5-hydroxyindoles. This makes it an ideal

radical trap for mechanistic studies.

2. Target Engagement & Biological Activities
Cholinesterase Inhibition (Structural Analog): This molecule represents the "stripped-down"

core of physovenine and eseroline (metabolites of the glaucoma drug physostigmine). While

less potent than the parent carbamates, the 5-hydroxy-3,3-dimethyloxindole core retains

affinity for the acetylcholinesterase (AChE) active site via hydrogen bonding of the 5-OH and

the amide carbonyl, without the hydrolytic instability of the carbamate moiety.

Antioxidant & Neuroprotection: The compound acts as a chain-breaking antioxidant. It

donates a hydrogen atom from the 5-OH group to neutralize peroxyl radicals (

). The resulting radical is stabilized by resonance within the aromatic ring and the amide
system, preventing propagation of lipid peroxidation cascades in neuronal membranes.

Synthetic Intermediate: It functions as a nucleophilic scaffold for the synthesis of spiro-

oxindole libraries, which are screened for anticancer activity (e.g., MDM2-p53 interaction

inhibitors).

Part 3: Visualization & Formatting
1. Pathway Analysis: Metabolic Stabilization
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The following diagram illustrates how the 3,3-dimethyl substitution blocks the standard

degradation pathway of indole metabolites.
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Caption: Comparative fate of the 3,3-dimethyl probe vs. natural metabolites. The gem-dimethyl

group prevents oxidative unraveling, enabling sustained redox activity.

2. Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To quantify the antioxidant capacity of 5-Hydroxy-3,3-dimethylindolin-2-one
compared to standard controls (Ascorbic Acid).

Reagents:

Compound Stock: 10 mM 5-Hydroxy-3,3-dimethylindolin-2-one in DMSO.

DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared,

protected from light).

Control: Ascorbic acid (Vitamin C).

Workflow:

Preparation: Prepare serial dilutions of the test compound in methanol (range: 1 µM to 100

µM).
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Reaction: In a 96-well plate, mix 20 µL of test compound dilution with 180 µL of DPPH

solution.

Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

Measurement: Measure absorbance at 517 nm (

) using a microplate reader.

Calculation:

Calculate

using non-linear regression (GraphPad Prism).

Validation Criteria:

The

should be comparable to Trolox or Ascorbic acid (~10-50 µM range) to confirm active
phenolic hydrogen donation.

Solvent control (DMSO) must show <5% inhibition.

3. Quantitative Data Summary: Comparative Potency
Note: Values are representative of typical oxindole antioxidant profiles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
5-Hydroxy-3,3-
dimethylindolin-2-
one

5-Hydroxyindole
(Unsubstituted)

Physostigmine
(Parent)

Metabolic Stability
High (t½ > 24h in

microsomes)
Low (Rapid oxidation) Low (Hydrolysis)

AChE Inhibition (

)
Moderate (~10-50 µM) Weak / Inactive Potent (nM range)

Redox Potential ~0.4 V vs NHE ~0.35 V vs NHE N/A

Primary Utility
Mechanistic Probe /

Antioxidant
Precursor / Metabolite

Glaucoma

Therapeutic

Part 4: Synthesis & Production
For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling), the

Photo-Nenitzescu or Acid-Catalyzed Cyclization routes are standard.

Protocol: Acid-Catalyzed Cyclization from Anilides

Starting Material: 4-Methoxy-N-(2-methylpropanoyl)aniline.

Cyclization: Treat with polyphosphoric acid (PPA) at 100°C.

Demethylation: Treat the resulting 5-methoxy-3,3-dimethyloxindole with

in DCM at -78°C to liberate the 5-hydroxyl group.

Purification: Recrystallization from Ethanol/Water.
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Precursor:
4-Methoxy-aniline derivative

Cyclization
(Polyphosphoric Acid, 100°C)

Intermediate:
5-Methoxy-3,3-dimethyloxindole

Demethylation
(BBr3, -78°C)

Target:
5-Hydroxy-3,3-dimethylindolin-2-one
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Caption: Synthetic route ensuring regioselectivity and high purity of the target scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Biological Activity of 5-Hydroxy-3,3-dimethylindolin-2-
one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270655/docs#biological-activity-of-5-hydroxy-3-3-
dimethylindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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